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Compound of Interest |

2-(4-Bromophenyl)-1,3-thiazol-4-
Compound Name: )
amine
CAS No.: 1555162-42-9
Cat. No.: B2425436
\ J

Executive Summary: The compound 2-(4-Bromophenyl)-1,3-thiazol-4-amine is a specific
regioisomer often confused with its more common structural analog, 4-(4-bromophenyl)thiazol-
2-amine. Precise identification is critical in medicinal chemistry, as the position of the amine
group (C4 vs. C2) drastically alters the electronic properties, basicity, and vector orientation of
the scaffold in structure-activity relationship (SAR) studies.

CAS Number Search Results
o Target Compound: 2-(4-Bromophenyl)-1,3-thiazol-4-amine[1]

o CAS Number:1555162-42-9[1]

o Status: Commercially available but less common; often requires custom synthesis for
large-scale applications.

e Common "Decoy" Isomer (Warning): 2-Amino-4-(4-bromophenyl)thiazole
o CAS Number: 2103-94-8[2][3]

o Distinction: This isomer is synthesized via the standard Hantzsch reaction
(bromoacetophenone + thiourea) and is frequently misidentified as the target in automated
database scrapes.
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Structural Differentiation:

Target: 4-Amine (CAS Decoy: 2-Amine (CAS 2103-
Feature
1555162-42-9) 94-8)
Amine Position C4 (Adjacent to C5-H) C2 (Between N and S)
Aryl Position C2 (Between N and S) C4 (Adjacent to C5-H)
] ~5.3 (More basic due to
pKa (Approx) ~3.5 - 4.0 (Less basic)

guanidine-like character)

| Primary Precursors | 4-Bromobenzothioamide + Chloroacetonitrile | 4-Bromophenacyl
bromide + Thiourea |

Part 2: Synthetic Methodology (Technical Deep Dive)

Core Directive: The synthesis of 2-aryl-4-aminothiazoles is mechanistically distinct from the
standard Hantzsch synthesis used for 2-aminothiazoles. The most robust protocol involves the
Gewald-type condensation or Thorpe-Ziegler cyclization of a thioamide with an

-halonitrile.

Protocol: Synthesis of 2-(4-Bromophenyl)-1,3-thiazol-4-

amine

Step 1: Preparation of 4-Bromobenzothioamide

Reagents: 4-Bromobenzonitrile, Lawesson’s Reagent (or P4S10), Toluene.

Conditions: Reflux, 4-6 hours.[4]

Mechanism: Thionation of the nitrile.

Why: The thioamide provides the necessary nucleophilic sulfur and the C2-aryl scaffold.
Step 2: Cyclization with Chloroacetonitrile

o Reagents: 4-Bromobenzothioamide (from Step 1), Chloroacetonitrile, DMF or Ethanol.
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o Base: Triethylamine (EtsN) or Pyridine.
» Conditions: 60-80°C, 4-12 hours.
o Workup: Pour into ice water; precipitate filtration; recrystallization from EtOH.

Detailed Workflow Diagram (DOT):

AL Thionation 4-Bromobenzothioamide
(Lawesson's Reagent) (Key Intermediate)
TARGET:

S-Alkylation & - 2-(4-Bromophenyl)-
+ Chloroacetonitrile | ——>| Thorpe-Ziegler Cyclization 1,3-thiazol-4-amine
(alpha-Halo Nitrile) (CAS 1555162-42-9)

Click to download full resolution via product page

Caption: Synthesis pathway distinguishing the 4-amine regioisomer via thioamide intermediate.

Mechanistic Insight (The "Why"):

e S-Alkylation: The sulfur atom of the thioamide attacks the

-carbon of chloroacetonitrile, displacing chloride. This forms an S-cyanomethyl imidothioester
intermediate.

o Cyclization: The imidothioester nitrogen attacks the nitrile carbon (Thorpe-Ziegler type
addition).

o Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.

o Critical Control Point: Temperature control is vital. Excessive heat can lead to
polymerization of the chloroacetonitrile or decomposition of the thioamide.

Part 3: Chemical Reactivity & Functionalization

This scaffold is a "bifunctional warhead" in drug discovery.

1. The Amine Handle (C4-NH-):
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» Reactivity: Less nucleophilic than aniline due to the electron-withdrawing nature of the

thiazole ring.

» Application: Amide coupling, urea formation, or reductive amination.

e Protocol Tip: Use strong coupling agents (HATU/COMU) or acid chlorides. Pyridine is often

required as a solvent/base to enhance nucleophilicity.

2. The Bromine Handle (Ar-Br):

o Reactivity: Excellent partner for Palladium-catalyzed cross-couplings.

¢ Suzuki-Miyaura: Couples with aryl boronic acids to extend the biaryl system.

» Buchwald-Hartwig: Allows introduction of a second amino group, creating complex

heteroaryl-diamine scaffolds.

Functionalization Logic Diagram (DOT):

2-(4-Bromophenyl)-1,3-thiazol-4-amine

R-COCIl / HATU\ Pd(PPh3)4 / Ar-B(OH)2

Path A: C4-Amine Derivatization
(Amide Coupling)

Path B: Aryl-Bromide Coupling
(Suzuki/Buchwald)

Peptidomimetics /

Kinase Inhibitor Scaffolds

Biaryl Systems /
Extended Pi-Conjugation

Click to download full resolution via product page

Caption: Divergent synthesis strategy utilizing the orthogonal reactive sites of the scaffold.

Part 4: Analytical Profile (Self-Validating Data)
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To confirm you have synthesized the correct 4-amine isomer (and not the 2-amine), compare

your analytical data against these expected values.

Parameter

Expected Value (4-Amine)

Notes / Validation

1H NMR (DMSO-ds)

Singlet at

~6.0—6.5 ppm (C5-H)

The C5 proton of 4-
aminothiazoles is shielded
compared to the C4 proton of

2-aminothiazoles.

1H NMR (NHz2)

Broad singlet

~5.0-7.0 ppm

Exchangeable with D20.

1H NMR (Ar-H)

AA'BB' pattern

~7.6—7.9 ppm

Characteristic of para-

substituted benzene.

Mass Spec (ESI+)

[M+H]* = 254.9 / 256.9

1:1 Isotopic pattern confirms
presence of one Bromine

atom.

IR Spectroscopy

~3400, 3300 cm~t (NH stretch)

~2200 cm~1 (Nitrile) should be

absent (confirms cyclization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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